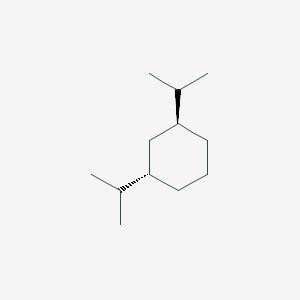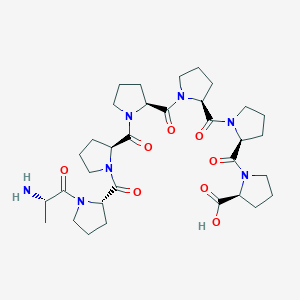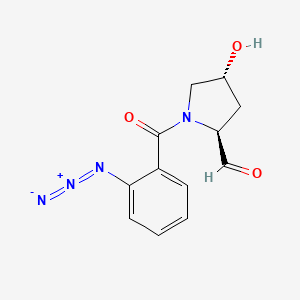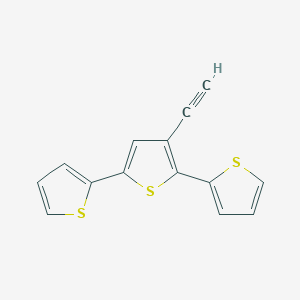
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane is an organic compound with the molecular formula C15H28. It consists of a cyclohexane ring substituted with two isopropyl groups at the 1 and 3 positions. This compound is known for its unique stereochemistry, which can influence its physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1,3-Di(propan-2-yl)cyclohexane typically involves the hydrogenation of corresponding unsaturated precursors or the alkylation of cyclohexane derivatives. One common method is the catalytic hydrogenation of 1,3-di(propan-2-yl)cyclohexene using palladium or platinum catalysts under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S,3S)-1,3-Di(propan-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1S,3S)-1-cyclohexyl-3-(propan-2-yl)cyclohexane
- (1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane
Uniqueness
(1S,3S)-1,3-Di(propan-2-yl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different physical and chemical properties compared to similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
183494-24-8 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
(1S,3S)-1,3-di(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1 |
InChI 键 |
WDTCMYUFBNCSKK-RYUDHWBXSA-N |
手性 SMILES |
CC(C)[C@H]1CCC[C@@H](C1)C(C)C |
规范 SMILES |
CC(C)C1CCCC(C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)


![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)
![N~1~-(2-Aminoethyl)-N~2~-[(anthracen-9-yl)methyl]ethane-1,2-diamine](/img/structure/B14244886.png)


![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)

![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
